Prohydrojasmon racémique

Vue d'ensemble

Description

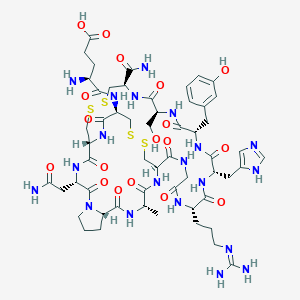

La podophyllotoxine est un lignane aryltétraline naturel extrait des racines et des rhizomes d'espèces de Podophyllum, telles que Podophyllum peltatum (mayapple américain) et Sinopodophyllum hexandrum (mayapple de l'Himalaya) . Elle est connue pour ses puissantes propriétés antinéoplasiques et antivirales, ce qui en fait un composé précieux dans les applications médicales .

Applications De Recherche Scientifique

Podophyllotoxin has a wide range of scientific research applications:

Chemistry: It serves as a precursor for the synthesis of various derivatives with improved pharmacological properties.

Medicine: It is used in the treatment of genital warts and certain types of cancer.

Industry: Podophyllotoxin and its derivatives are used in the development of new drugs and therapeutic agents.

Mécanisme D'action

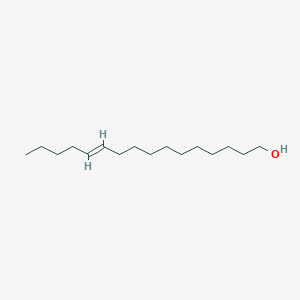

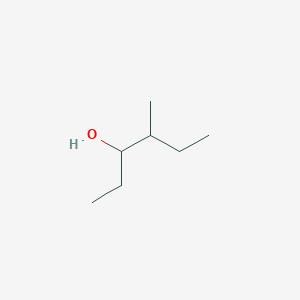

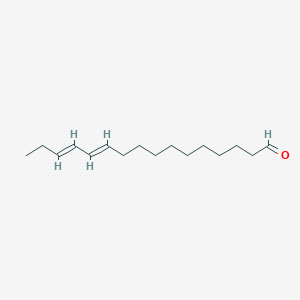

Prohydrojasmon racemate, also known as Propyl 2-(3-oxo-2-pentylcyclopentyl)acetate or Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester, is a synthetic jasmonate derivative primarily used as a plant growth regulator .

Target of Action

The primary target of Prohydrojasmon racemate is the jasmonic acid pathway in plants . This pathway plays a crucial role in plant growth, development, and stress responses .

Mode of Action

Prohydrojasmon racemate functions as a functional analogue of Jasmonic acid (JA) . It interacts with the jasmonic acid pathway, influencing the regulation of plant growth and development .

Biochemical Pathways

Prohydrojasmon racemate affects the biosynthesis of anthocyanins and phenolic compounds in plants . It enhances the expression of genes involved in these synthesis pathways, such as PAL, F3H, and ANS . This results in an increase in the quantities of these compounds, which have various functions affecting plant physiology .

Result of Action

Prohydrojasmon racemate promotes the accumulation of phenolic compounds in plant parts . An LC-MS analysis revealed that these accumulated compounds include cyanidin-3-O-glucoside, cyanidin-3-O-(6"-O-malonyl)-glucoside, cyanidin-3-O-(6"-O-malonyl)-glucoside methyl ester, caffeoyltartaric acid, chlorogenic acid, caffeoylmalic acid, chicoric acid, and dicaffeoylquinic acid .

Analyse Biochimique

Biochemical Properties

Prohydrojasmon racemate is a functional analogue of Jasmonic acid (JA) . It interacts with various enzymes and proteins to regulate plant growth

Cellular Effects

Prohydrojasmon racemate has been found to induce direct and indirect defenses against herbivores in non-infested plants . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Prohydrojasmon racemate has been observed to prevent spindly growth of rice seedlings in both indica and japonica cultivars . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

Prohydrojasmon racemate is involved in the jasmonic acid metabolic pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction: La podophyllotoxine peut être synthétisée par diverses méthodes, y compris la synthèse chimique et les approches biotechnologiques. Une méthode courante implique l'utilisation de cultures microbiennes pour produire de la podophyllotoxine à partir de sources renouvelables . Une autre approche est la synthèse chimique de dérivés de la podophyllotoxine, qui implique plusieurs étapes de réactions organiques, notamment la cyclisation et l'oxydation .

Méthodes de Production Industrielle: La production industrielle de la podophyllotoxine repose souvent sur l'extraction à partir de sources végétales, en particulier les rhizomes d'espèces de Podophyllum . Le processus d'extraction implique l'utilisation de solvants pour isoler le composé, suivi d'étapes de purification pour obtenir de la podophyllotoxine de haute pureté .

Analyse Des Réactions Chimiques

Types de Réactions: La podophyllotoxine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Ces réactions sont essentielles pour la synthèse de ses dérivés, qui présentent des propriétés pharmacologiques améliorées .

Réactifs et Conditions Courants:

Produits Principaux: Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la podophyllotoxine, tels que l'étoposide et la téniposide, qui sont utilisés comme agents chimiothérapeutiques .

4. Applications de la Recherche Scientifique

La podophyllotoxine a un large éventail d'applications de recherche scientifique:

Médecine: Elle est utilisée dans le traitement des verrues génitales et de certains types de cancer.

5. Mécanisme d'Action

La podophyllotoxine exerce ses effets en se liant à la tubuline, inhibant ainsi la polymérisation des microtubules . Cette action perturbe la formation du fuseau mitotique, entraînant un arrêt du cycle cellulaire en métaphase . De plus, la podophyllotoxine et ses dérivés inhibent l'enzyme topoisomérase II, empêchant la réplication et la transcription de l'ADN .

Comparaison Avec Des Composés Similaires

La podophyllotoxine est unique en raison de son mécanisme d'action spécifique et de sa capacité à servir de précurseur à divers agents chimiothérapeutiques . Des composés similaires comprennent:

Étoposide: Un dérivé de la podophyllotoxine utilisé dans le traitement du cancer.

Téniposide: Un autre dérivé avec des applications similaires en chimiothérapie.

Paclitaxel: Un composé avec un mécanisme d'action similaire, inhibant la dynamique des microtubules.

La podophyllotoxine se démarque par son origine naturelle et son rôle de précurseur de multiples agents thérapeutiques .

Propriétés

Numéro CAS |

158474-72-7 |

|---|---|

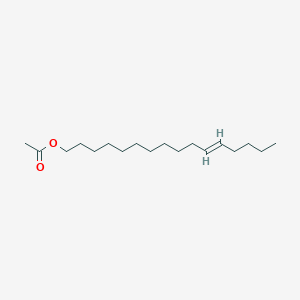

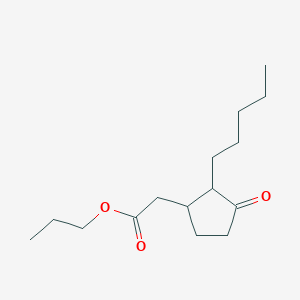

Formule moléculaire |

C15H26O3 |

Poids moléculaire |

254.36 g/mol |

Nom IUPAC |

propyl 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetate |

InChI |

InChI=1S/C15H26O3/c1-3-5-6-7-13-12(8-9-14(13)16)11-15(17)18-10-4-2/h12-13H,3-11H2,1-2H3/t12-,13-/m1/s1 |

Clé InChI |

IPDFPNNPBMREIF-CHWSQXEVSA-N |

SMILES |

CCCCCC1C(CCC1=O)CC(=O)OCCC |

SMILES isomérique |

CCCCC[C@@H]1[C@H](CCC1=O)CC(=O)OCCC |

SMILES canonique |

CCCCCC1C(CCC1=O)CC(=O)OCCC |

Apparence |

Colorless to Faint yellow oil |

Pictogrammes |

Irritant |

Pureté |

> 96% |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.